N-(2,4-DIFLUOROPHENYL)-2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Overview
Description
N-(2,4-DIFLUOROPHENYL)-2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated phenyl, thienyl, and triazolyl groups, which contribute to its distinctive properties.
Scientific Research Applications
N-(2,4-DIFLUOROPHENYL)-2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, often using a thienyl halide and a suitable base.
Attachment of the Fluorinated Phenyl Group: The fluorinated phenyl group is attached via a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIFLUOROPHENYL)-2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-DIFLUOROPHENYL)-2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- **N-(2,4-DICHLOROPHENYL)-2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- **N-(2,4-DIBROMOPHENYL)-2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of this compound lies in its fluorinated phenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[5-(4,5-dimethylthiophen-3-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4OS2/c1-10(2)25-18(14-8-27-12(4)11(14)3)23-24-19(25)28-9-17(26)22-16-6-5-13(20)7-15(16)21/h5-8,10H,9H2,1-4H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEWXXRHALYRIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C2=NN=C(N2C(C)C)SCC(=O)NC3=C(C=C(C=C3)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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